5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of indanamine and is known for its psychoactive properties.
Mechanism of Action
Target of Action
Mode of Action
It is known that phenylethylamines and their derivatives bind with high affinity to multiple receptors . This suggests that 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride may also interact with multiple targets, leading to a variety of physiological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and other environmental conditions.
Result of Action
Given its structural similarity to mmai, a psychoactive aminoindane, it is likely that the compound has psychoactive effects .
Action Environment
The action of this compound is likely influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the compound’s solubility may also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1H-indene.
Amination: The indene derivative undergoes an amination reaction to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its psychoactive properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-aminoindane (MEAI): A derivative with similar psychoactive properties.
2,3-Dihydro-1H-inden-1-amine: A structurally related compound without the methoxy group.
5-Methoxy-2,3-dihydro-1H-indene: The precursor in the synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
Uniqueness
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRNSMZZDVAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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